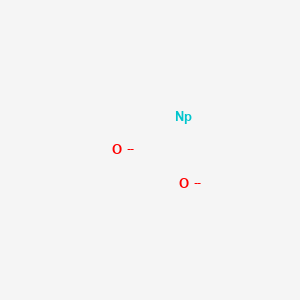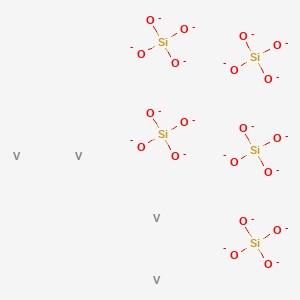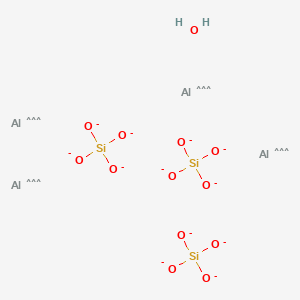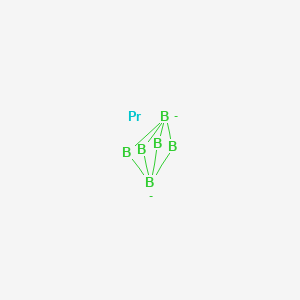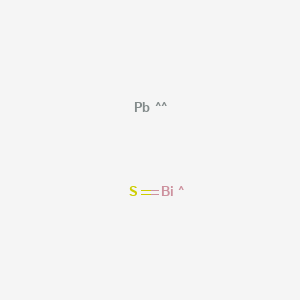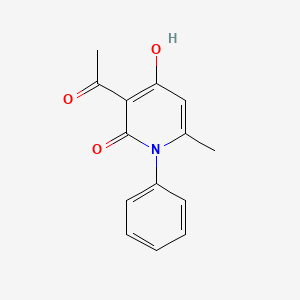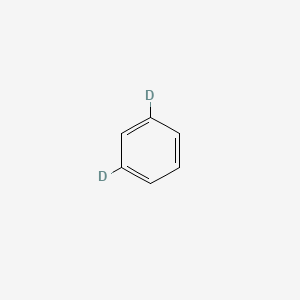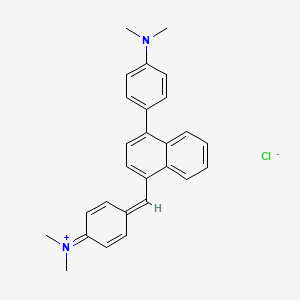
萘绿
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene green is a fluorescent dye that has been widely used in scientific research for several decades. It is a member of the triarylmethane family of dyes and is commonly used as a marker for various biological processes.
科学研究应用
Wastewater Treatment: Adsorption of NAPG
NAPG has been investigated for its ability to adsorb naphthalene polycyclic aromatic hydrocarbon (PAH) from wastewater. Researchers synthesized a green magnetic composite (mCS/GO) using water hyacinth extract and proanthocyanidin. The composite demonstrated high adsorption capacity for naphthalene, primarily through π-π and hydrophobic interactions. Additionally, chemisorption played a role in the adsorptive process. The green mCS/GO was effectively regenerated and reused, making it a promising adsorbent for real-world applications .
Plant Growth Regulation: Naphthalene Acetic Acid (NAA)
NAA, similar to naturally occurring indole-3-acetic acid (IAA), stimulates cell elongation, division, and photosynthesis. It influences processes like flower induction, fruit set, and delaying senescence. In agriculture, NAA is used to increase fruit crop productivity and prevent pre-harvest fruit drop. It also inhibits bud sprouting .
Fluorescent Emitters: NAPG in Electroluminescence
NAPG-based narrowband pure-green emitters have been developed. These emitters exhibit efficient and ultrapure electroluminescence, making them valuable for display technologies and optoelectronic devices .
Toxicology and Controversy: Naphthalene Toxicity
The toxicity of naphthalene remains controversial. Research efforts have focused on understanding its toxicokinetics, mode of action, and effects at low doses. Industry-sponsored studies aim to shed light on naphthalene’s impact, especially concerning its presence in industrial effluents .
Soil Ecology: NAPG and Soil Fauna
Application of naphthalene significantly suppresses soil fauna numbers and reduces litter-decomposing rates. This finding highlights the ecological impact of NAPG on soil ecosystems .
作用机制
Target of Action
Naphthalene, a polycyclic aromatic hydrocarbon, has been found to interact with various targets in the environment. It has been observed to significantly enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . The primary targets of naphthalene are the enzymes involved in the catabolism of polycyclic aromatic hydrocarbons (PAHs), transporters, and electron transfer carriers .
Mode of Action
Naphthalene interacts with its targets through various mechanisms. In the process of enhancing the biodegradation of phenanthrene, the regulator NahR, activated by salicylate (an intermediate of naphthalene biodegradation), up-regulates degradation enzymes (NahABCDE and SalABCDEFGH), which enhances the biodegradation of phenanthrene and accumulation of toxic intermediate–1-hydroxy-2-naphthoic acid (1H2Na) .
Biochemical Pathways
Naphthalene affects several biochemical pathways. The up-regulated proteins mainly concentrated in PAH catabolism, Transporters, and Electron transfer carriers . The up-regulation of cytochrome C promotes the above process running smoothly .
Result of Action
The action of naphthalene results in various molecular and cellular effects. For instance, naphthalene exposure triggers the onset of oxidative stress as evidenced by the destruction of the antioxidant enzyme system . The lipid peroxidation and DNA oxidative damage levels induced by naphthalene were found to be significant .
Action Environment
The action of naphthalene is influenced by various environmental factors. Naphthalene is frequently detected in PAH-contaminated soil, and its residues may pose an eco-toxicological threat to soil organisms . The toxic effects of naphthalene are closely tied to phenolic and quinone metabolites in biological metabolism .
属性
IUPAC Name |
[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHVLOAWKJNKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene green | |
Q & A
Q1: What is the nature of the interaction between Naphthalene Green VS and tannic acid?
A1: The research demonstrates that Naphthalene Green VS, an acid dye, forms a 1:1 complex with tannic acid []. This suggests a specific interaction occurs between these two molecules.
Q2: What is the primary driving force for complex formation between Naphthalene Green VS and tannic acid?
A2: While the study doesn't explicitly investigate the binding mechanism, it suggests that hydrogen bonding plays a crucial role in complex formation. This suggestion is based on the ΔH° (enthalpy change) values obtained for the interaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)


